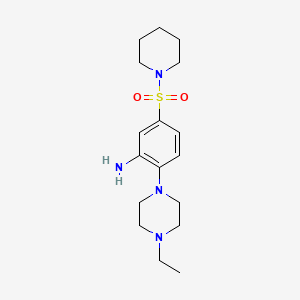

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Starting Material: Ethylpiperazine

Reagent: The intermediate from the previous step

Conditions: This step may require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the hydrogenation process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline typically involves multiple steps:

-

Formation of the Piperidine Sulfonyl Intermediate

Starting Material: Piperidine

Reagent: Sulfonyl chloride

Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

Coupling with Aniline Derivative

Starting Material: Aniline derivative

Reagent: The piperidine sulfonyl intermediate

Conditions: The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Conditions: Typically performed in acidic or basic aqueous solutions.

Products: Oxidized derivatives of the aniline or piperidine rings.

-

Reduction

Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Conditions: Carried out in anhydrous solvents such as tetrahydrofuran (THF).

Products: Reduced forms of the sulfonyl group or the aromatic ring.

-

Substitution

Reagents: Halogenating agents like bromine (Br2), chlorine (Cl2)

Conditions: Conducted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Products: Halogenated derivatives of the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium on carbon, aluminum chloride

Solvents: Dimethylformamide, tetrahydrofuran, water

Applications De Recherche Scientifique

Pharmaceutical Development

One of the primary applications of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline is in the field of drug development. Its structure suggests potential activity as a pharmacological agent, particularly in targeting specific receptors or enzymes involved in disease processes.

Case Study: Anticancer Activity

Research has indicated that compounds with similar piperazine and piperidine structures exhibit anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies .

Neurological Research

The compound's piperazine moiety is known for its neuroactive properties, making it relevant in neurological studies.

Case Study: Neurotransmitter Modulation

Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can be beneficial in treating conditions like depression and anxiety disorders. Preliminary investigations into this compound have indicated it may enhance serotonergic activity, warranting further exploration .

Antimicrobial Properties

Another promising application is in the field of antimicrobial research. The sulfonamide group present in the compound is known for its antibacterial properties.

Case Study: Bacterial Inhibition

In laboratory settings, derivatives of sulfonamide compounds have demonstrated effectiveness against various bacterial strains. The specific application of this compound in this context could lead to the development of new antibiotics .

Mécanisme D'action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine and piperidine rings may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline

- 2-(4-Propylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline

- 2-(4-Butylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline

Uniqueness

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic properties and biological activity. This subtle structural difference can lead to variations in its interaction with biological targets compared to its methyl, propyl, or butyl analogs.

Activité Biologique

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline, with CAS number 793716-19-5, is a compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine moiety, which is frequently associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C17H28N4O2S

- Molecular Weight : 352.49 g/mol

- CAS Number : 793716-19-5

Research indicates that compounds containing piperazine and piperidine structures often exhibit significant interactions with neurotransmitter systems, particularly through inhibition of enzymes like acetylcholinesterase (AChE). A study highlighted that certain piperazine derivatives can effectively inhibit AChE, which is critical in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Biological Activity and Pharmacological Effects

-

Inhibition of Acetylcholinesterase :

- Piperazine derivatives have been shown to bind at both the peripheral anionic site and catalytic sites of AChE, suggesting that this compound may possess similar inhibitory properties .

- This inhibition is relevant in the context of Alzheimer's disease, where AChE inhibitors are used to enhance cholinergic function.

- Potential Anticancer Activity :

- Antimicrobial Properties :

Case Study 1: Acetylcholinesterase Inhibition

A study conducted on various piperazine derivatives demonstrated that modifications to the piperazine ring significantly affect their binding affinity to AChE. The study found that derivatives with sulfonamide groups showed enhanced inhibitory activity compared to their non-sulfonamide counterparts .

Case Study 2: Anticancer Activity

In vitro studies on sulfonamide-containing compounds revealed that they could inhibit the growth of cancer cells through mechanisms involving apoptosis. The presence of the piperazine moiety was essential for this activity, highlighting the importance of structural features in drug design .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2S/c1-2-19-10-12-20(13-11-19)17-7-6-15(14-16(17)18)24(22,23)21-8-4-3-5-9-21/h6-7,14H,2-5,8-13,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPFPPMFOAIGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.